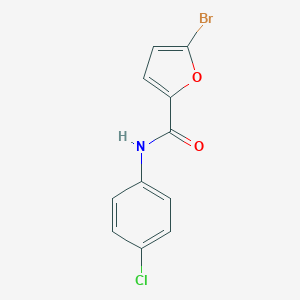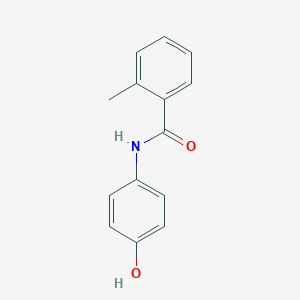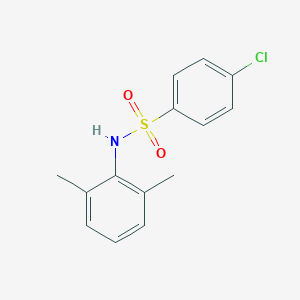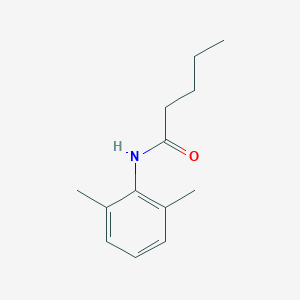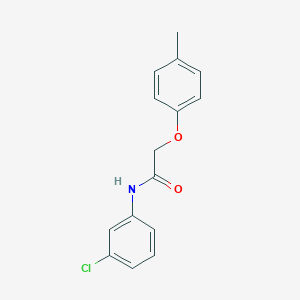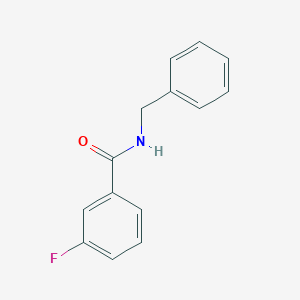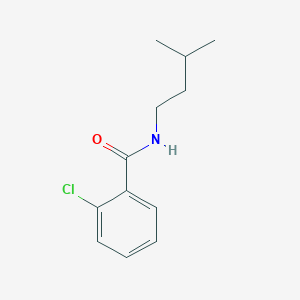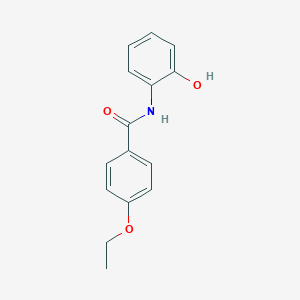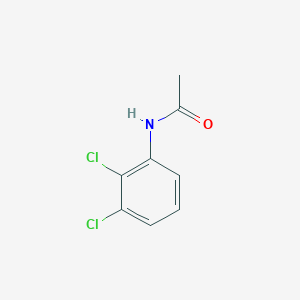
N-(2,3-dichlorophenyl)acetamide
Overview
Description
“N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7Cl2NO . It has an average mass of 204.053 Da .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was reported in a study . The compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1 H ,3 H )-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .
Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)acetamide” is represented by the InChI code: 1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“N-(2,3-dichlorophenyl)acetamide” is a solid compound . It has a molecular weight of 204.06 .
Scientific Research Applications
Quantum Chemical Calculations and Molecular Properties
One significant area of research involves quantum chemical calculations to understand the conformation, vibrational spectroscopic, electronic, natural bond orbital (NBO), and thermodynamic properties of N-(2,3-dichlorophenyl)acetamide derivatives. These studies utilize density functional theory (DFT) to predict the molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecule's reactivity and stability. Such information is crucial for designing new molecules with desired properties for various industrial applications, including materials science and chemical synthesis (Choudhary et al., 2014).
Crystallographic Studies
Crystallographic analysis of N-(2,3-dichlorophenyl)acetamide and its derivatives provides detailed insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. These studies are fundamental for understanding the solid-state properties of the compound, which are relevant for material science, particularly in the development of new materials with specific mechanical or electronic properties (Gowda et al., 2007).
NMR Spectral Studies
NMR spectral studies on N-(2,3-dichlorophenyl)acetamide derivatives explore the influence of substitutions on the chemical shifts of aromatic protons and carbon atoms. These studies are crucial for understanding the electronic environment of the molecule, which has implications in chemical synthesis and the design of molecules with specific electronic properties (Gowda & Gowda, 2007).
Powder Diffraction Data for Pesticide Derivatives
Research into derivatives of N-(2,3-dichlorophenyl)acetamide for potential use as pesticides involves characterizing new compounds using X-ray powder diffraction. This analysis is vital for confirming the crystal structure of new compounds, which is essential in the development of new pesticides with improved efficacy and safety profiles (Olszewska et al., 2008).
Mechanism of Action
Target of Action
N-(2,3-dichlorophenyl)acetamide primarily targets the respiratory system
Mode of Action
It’s known that the compound interacts with the respiratory system
Biochemical Pathways
It’s known that the compound has an impact on the respiratory system , but the specific pathways and downstream effects require further investigation.
Result of Action
It’s known to have an impact on the respiratory system . The specific effects at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQALMDQINOOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879328 | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23068-36-2 | |
| Record name | 23068-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the spatial arrangement of the N-H bond relative to the chlorine atoms in N-(2,3-dichlorophenyl)acetamide?
A: The N-H bond in N-(2,3-dichlorophenyl)acetamide adopts a syn conformation with respect to both the ortho (2-position) and meta (3-position) chlorine substituents on the aromatic ring. [, ] This means the N-H hydrogen points in the same direction as the chlorine atoms when looking down the bond connecting the aromatic ring and the amide nitrogen.
Q2: How does the conformation of N-(2,3-dichlorophenyl)acetamide compare to similar substituted acetanilides?
A2: The syn conformation of the N-H bond in N-(2,3-dichlorophenyl)acetamide is consistent with observations in other related acetanilides. This preference is observed for:
- Both ortho and meta chloro substituents in N-(2,3-dichlorophenyl)acetamide []
- The ortho chloro substituent in N-(2-chlorophenyl)acetamide []
- Both the ortho and meta chloro substituents in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []
- N-(3-Chlorophenyl)acetamide exhibits an anti conformation of the N-H bond relative to the meta-chloro substituent. []
- N-(2,4-dichlorophenyl)acetamide shows a syn conformation with the ortho-chloro substituent but an anti conformation with the para-chloro substituent. []
- N-(2,5-Dichlorophenyl)acetamide has a syn conformation with the ortho-chloro group and an anti conformation with the meta-chloro group. []
Q3: How does the presence of chlorine atoms influence the molecular packing of N-(2,3-dichlorophenyl)acetamide?
A: In the crystal structure of N-(2,3-dichlorophenyl)acetamide, the chlorine atoms participate in intermolecular interactions that influence molecular packing: []
Q4: Are there any other notable structural features of N-(2,3-dichlorophenyl)acetamide?
A: Research indicates that the bond lengths and angles in N-(2,3-dichlorophenyl)acetamide are generally similar to those observed in other acetanilide compounds. [, , , , , ] This suggests that the core structure of the acetanilide moiety remains relatively consistent despite variations in the substitution pattern on the aromatic ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


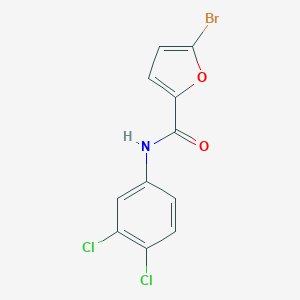
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
